N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide
Overview
Description
“N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are a class of organic compounds that are widely used in various fields due to their pharmaceutical and biological activity .
Synthesis Analysis
The synthesis of benzothiazole compounds can be achieved through various synthetic pathways. One such method involves the cyclization of 2-aminothiophenols with carbon dioxide (CO2) in the presence of diethylsilane, catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at 5 MPa . Another method involves the condensation of 2-aminobenzenethiol with aldehydes .Molecular Structure Analysis
The molecular structure of benzothiazole compounds has been determined through various methods. For example, the crystal structure of a similar compound, “N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine”, was found to crystallize in a monoclinic P2 1/c structure .Chemical Reactions Analysis
Benzothiazole compounds can undergo various chemical reactions. For instance, they can be synthesized via cyclization of 2-aminothiophenols with CO2 . They can also be created using the standard diazo-coupling process between aniline derivatives and 5-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H pyrazol-3-one at lower temperatures .Scientific Research Applications
Therapeutic Potential and Chemotherapeutic Agents
Benzothiazole derivatives are noted for their wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor properties. Some benzothiazole derivatives are in clinical use for treating various diseases. The 2-arylbenzothiazole moiety, in particular, is under development for cancer treatment due to its potential antitumor agents. This highlights the increasing importance of the benzothiazole nucleus in drug discovery, offering a structural simplicity and ease of synthesis that facilitates the development of new chemical entities for market progression (Kamal, Hussaini, & Malik, 2015).
Structural Activity Relationship in Medicinal Chemistry
The benzothiazole scaffold is a crucial structure in many natural and synthetic bioactive molecules. It has been associated with a variety of pharmacological activities, such as antiviral, antimicrobial, anti-allergic, anti-diabetic, and anti-cancer activities. This versatility is attributed to the unique methine center in the thiazole ring, making benzothiazole derivatives significant in medicinal chemistry. Their activities have been shown to enhance with specific substitutions, demonstrating the scaffold's importance in the development of pharmacologically active compounds (Bhat & Belagali, 2020).
Comprehensive Review of Benzothiazole-based Molecules
Benzothiazole (BTA) derivatives exhibit a broad spectrum of pharmacological properties, making them a focus of increasing research activity in medicinal chemistry. The diversity of pharmacological activity in individual BTA derivatives suggests this compound class is undeniably interesting for the development of new therapeutic agents. Numerous BTA-based compounds as clinical drugs are used to treat various diseases, indicating the efficacy and potential of this scaffold in producing less toxic and more active drugs (Keri, Patil, Patil, & Budagumpi, 2015).
Recent Advances and Potential Chemotherapeutics
Recent years have seen 2-arylbenzothiazoles emerge as important pharmacophores in the development of antitumor agents. The promising biological profile of benzothiazole derivatives, combined with their synthetic accessibility, has been attractive for the design and development of new potential chemotherapeutics. This indicates a significant opportunity for further development of benzothiazole-based compounds as drug candidates, with a focus on their anticancer activity and potential synergistic effects when used in combination with other drugs (Ahmed et al., 2012).
Future Directions
Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity. The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . Therefore, future research may focus on developing new synthetic methods for benzothiazole compounds and exploring their potential applications in various fields.
properties
IUPAC Name |
N-(1,3-benzothiazol-2-ylmethyl)-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-8(14)13(2)7-11-12-9-5-3-4-6-10(9)15-11/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URACTGLOQGWJGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1=NC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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